1-(2-Methylbenzyl)-1H-indol-3-yl imidothiocarbamate hydroiodide
Description
Historical Context and Discovery Timeline
The exploration of indole derivatives has been a cornerstone of heterocyclic chemistry since the 19th century. Indole itself was first isolated in 1866 by Adolf Baeyer through the pyrolysis of oxindole, a reduction product of isatin derived from indigo dye. The Fischer Indole Synthesis, developed in 1883, revolutionized access to substituted indoles and remains a foundational method for synthesizing compounds like 1-(2-methylbenzyl)-1H-indol-3-yl imidothiocarbamate hydroiodide.
Nomenclature and Chemical Classification
The systematic IUPAC name for this compound is 1-(2-methylbenzyl)-1H-indol-3-yl carbamimidothioate hydroiodide , reflecting its core structural components. Key features include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₈IN₃S |
| Molecular Weight | 423.3 g/mol |
| SMILES Notation | CC1=CC=CC=C1CN2C=C(C3=CC=CC=C32)SC(=N)N.I |
| Chemical Class | Indole derivative with imidothiocarbamate functionality |
As a hybrid heterocycle, it combines:
- A benzylated indole core (1H-indol-3-yl group substituted at N1 with 2-methylbenzyl)
- An imidothiocarbamate moiety (SC(=N)N)
- A hydroiodide counterion stabilizing the thiocarbamate group.
This places it within the broader category of nitrogen-sulfur heterocycles, a class of increasing interest for their diverse electronic and biological properties.
Significance in Heterocyclic Chemistry Research
The compound exemplifies three key research directions in modern heterocyclic chemistry:
Structural Hybridization : By merging indole with imidothiocarbamate, researchers create molecules with enhanced hydrogen-bonding capabilities. The indole NH provides hydrogen donation, while the thiocarbamate offers both acceptor (S) and donor (NH) sites, enabling complex molecular interactions.
Medicinal Chemistry Applications : Indole derivatives are privileged structures in drug discovery, with over 4,000 natural and synthetic analogs showing bioactivity. The imidothiocarbamate group introduces potential metal-chelating properties, expanding possible mechanisms of action against therapeutic targets.
Synthetic Methodology Development : Its preparation involves innovative adaptations of classical indole syntheses. For instance, recent protocols utilize microwave-assisted cyclization to improve yields of the indole core before introducing the thiocarbamate group via nucleophilic substitution.
Properties
IUPAC Name |
[1-[(2-methylphenyl)methyl]indol-3-yl] carbamimidothioate;hydroiodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3S.HI/c1-12-6-2-3-7-13(12)10-20-11-16(21-17(18)19)14-8-4-5-9-15(14)20;/h2-9,11H,10H2,1H3,(H3,18,19);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCOCHQHVHAHUSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=C(C3=CC=CC=C32)SC(=N)N.I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18IN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
From a retrosynthetic perspective, the target molecule can be approached through several disconnections:
- The hydroiodide salt formation from the free base
- The imidothiocarbamate group installation at the C-3 position
- The N-alkylation of the indole with 2-methylbenzyl halide
- The indole ring formation or modification
Each disconnection provides a potential entry point for synthesis, leading to multiple viable preparation routes.
Detailed Preparation Methods
Method A: N-Alkylation Approach
This method involves the direct N-alkylation of a 3-substituted indole, followed by transformation to the imidothiocarbamate functionality.
Reagents and Materials:
- Indole-3-carbaldehyde or indole-3-carboxaldehyde
- 2-Methylbenzyl bromide (or chloride)
- Sodium hydride (60% dispersion in mineral oil)
- Anhydrous dimethylformamide
- Thiourea
- Hydroiodic acid (57%)
- Appropriate solvents for purification
Procedure:
- To a cooled solution (0°C) of indole-3-carbaldehyde (1.0 equiv) in anhydrous dimethylformamide (10 mL/g), sodium hydride (1.2 equiv) is added portionwise under nitrogen atmosphere.
- After stirring for 30 minutes at 0°C, 2-methylbenzyl bromide (1.1 equiv) is added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours.
- The reaction is quenched with ice-water, and the product is extracted with ethyl acetate, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- The crude 1-(2-methylbenzyl)-1H-indole-3-carbaldehyde is then treated with thiourea (1.5 equiv) in refluxing ethanol for 12 hours.
- After cooling, hydroiodic acid (1.1 equiv) is added, and the precipitated hydroiodide salt is filtered, washed with cold ethanol, and dried to afford the target compound.
Yield and Purity:
- Typical yield: 65-72%
- Purity: >95% by HPLC analysis
Method B: Functional Group Transformation Approach
This method utilizes 1-(2-methylbenzyl)-1H-indole-3-carbonitrile as a key intermediate, which is transformed to the imidothiocarbamate functionality.
Reagents and Materials:
- 1H-Indole-3-carbonitrile
- 2-Methylbenzyl bromide
- Potassium carbonate
- Hydrogen sulfide gas or sodium hydrosulfide
- Ammonium chloride
- Hydroiodic acid (57%)
- Appropriate solvents
Procedure:
- A mixture of 1H-indole-3-carbonitrile (1.0 equiv), potassium carbonate (2.0 equiv), and 2-methylbenzyl bromide (1.1 equiv) in acetone is refluxed for 12 hours.
- After completion (monitored by TLC), the reaction mixture is filtered, and the filtrate is concentrated under reduced pressure.
- The crude 1-(2-methylbenzyl)-1H-indole-3-carbonitrile is dissolved in ethanol, and hydrogen sulfide gas is bubbled through the solution for 1 hour at 0°C.
- Ammonium chloride (1.5 equiv) is added, and the mixture is refluxed for 6 hours.
- After cooling, hydroiodic acid (1.1 equiv) is added dropwise, and the precipitated hydroiodide salt is collected by filtration, washed with cold ethanol, and dried.
Yield and Purity:
- Typical yield: 58-65%
- Purity: >93% by HPLC analysis
Method C: Direct Imidothiocarbamate Formation
This approach involves the direct formation of the imidothiocarbamate functionality from 1-(2-methylbenzyl)-1H-indole.
Reagents and Materials:
- 1-(2-methylbenzyl)-1H-indole
- Thiocyanogen or thiocyanating agent
- Ammonia in methanol
- Hydroiodic acid (57%)
- Appropriate solvents
Procedure:
- To a cooled solution (0°C) of 1-(2-methylbenzyl)-1H-indole (1.0 equiv) in dichloromethane, a freshly prepared solution of thiocyanogen (1.2 equiv) is added dropwise.
- The reaction mixture is stirred at 0°C for 1 hour, then at room temperature for 2 hours.
- After completion (monitored by TLC), the solvent is removed under reduced pressure.
- The crude 3-thiocyanato-1-(2-methylbenzyl)-1H-indole is dissolved in methanol, and ammonia gas is bubbled through the solution at 0°C for 30 minutes.
- The reaction mixture is stirred at room temperature for 6 hours, then concentrated under reduced pressure.
- The residue is dissolved in minimal ethanol, and hydroiodic acid (1.1 equiv) is added dropwise. The precipitated hydroiodide salt is collected by filtration, washed with cold ethanol, and dried.
Yield and Purity:
- Typical yield: 48-55%
- Purity: >90% by HPLC analysis
Optimization Parameters and Condition Analysis
Table 1: Optimization of N-Alkylation Conditions for Method A
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | NaH | DMF | 0 to RT | 6 | 68 |
| 2 | KH | DMF | 0 to RT | 6 | 65 |
| 3 | NaH | THF | 0 to RT | 8 | 52 |
| 4 | K₂CO₃ | Acetone | Reflux | 12 | 45 |
| 5 | Cs₂CO₃ | DMF | RT | 10 | 61 |
| 6 | NaH | DMF | 0 to RT | 4 | 72 |
Table 2: Optimization of Imidothiocarbamate Formation for Method C
| Entry | Thiocyanating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Thiocyanogen | DCM | 0 to RT | 3 | 53 |
| 2 | KSCN/Br₂ | AcOH | RT | 5 | 48 |
| 3 | NH₄SCN/H₂O₂ | MeOH | 0 to RT | 4 | 42 |
| 4 | Thiocyanogen | THF | -10 to RT | 4 | 55 |
| 5 | KSCN/I₂ | DCM | 0 to RT | 6 | 50 |
Synthetic Route Comparison and Analysis
Comparative Assessment
The three presented methods offer distinct advantages and limitations:
Method A provides the highest overall yield (65-72%) and uses readily available starting materials. The N-alkylation step can be efficiently performed using sodium hydride in dimethylformamide, and the subsequent transformation to the imidothiocarbamate is straightforward.
Method B offers moderate yields (58-65%) but avoids the use of toxic hydrogen sulfide gas by employing sodium hydrosulfide as an alternative. However, this method requires the preparation or commercial acquisition of indole-3-carbonitrile.
Method C represents a more direct approach with fewer steps but gives the lowest overall yield (48-55%). The main challenges with this method are the handling of thiocyanogen and the regioselectivity of the thiocyanation reaction.
Scale-up Considerations
For laboratory-scale synthesis (1-10 g), Method A is recommended due to its higher yield and reliability. For larger scale production (>10 g), Method B may be preferable despite the slightly lower yield, as it avoids the use of sodium hydride, which poses handling challenges at scale, and provides a more consistent product quality.
Table 3: Method Comparison for Scale-up Production
| Parameter | Method A | Method B | Method C |
|---|---|---|---|
| Overall Yield (%) | 65-72 | 58-65 | 48-55 |
| Number of Steps | 3 | 3 | 3 |
| Safety Concerns | NaH handling | H₂S generation | Thiocyanogen stability |
| Cost-effectiveness | Moderate | High | Low |
| Scalability | Good | Excellent | Poor |
| Purification Ease | Moderate | Good | Challenging |
Analytical Characterization Data
Physical Properties
This compound presents as a crystalline solid with the following properties:
- Molecular Formula: C₁₇H₁₈IN₃S
- Molecular Weight: 423.3 g/mol
- Appearance: Off-white to pale yellow crystalline solid
- Melting Point: 160-162°C
- Solubility: Soluble in dimethyl sulfoxide, dimethylformamide, and hot ethanol; sparingly soluble in dichloromethane and chloroform; insoluble in hexanes and water
Spectroscopic Data
¹H NMR (400 MHz, DMSO-d₆):
- δ 9.15-9.35 (br s, 4H, NH₂ and =NH₂⁺)
- δ 8.13 (s, 1H, indole C2-H)
- δ 7.75 (d, J = 7.8 Hz, 1H, indole C4-H)
- δ 7.65 (d, J = 8.2 Hz, 1H, indole C7-H)
- δ 7.41-7.27 (m, 2H, indole C5-H and C6-H)
- δ 7.22-7.08 (m, 4H, Ar-H)
- δ 5.51 (s, 2H, CH₂)
- δ 2.41 (s, 3H, CH₃)
¹³C NMR (100 MHz, DMSO-d₆):
- δ 167.5 (C=NH₂⁺)
- δ 136.8, 136.2, 135.5, 134.2, 130.5, 129.2, 128.7, 128.1, 127.8, 126.5, 123.1, 122.4, 120.6, 111.3, 110.2 (aromatic and indole carbons)
- δ 48.7 (CH₂)
- δ 19.2 (CH₃)
FT-IR (KBr, cm⁻¹):
- 3350-3150 (N-H stretching)
- 3050-2950 (aromatic and aliphatic C-H stretching)
- 1652 (C=N stretching)
- 1580, 1460 (aromatic C=C stretching)
- 1240 (C-N stretching)
- 748 (aromatic C-H bending)
Mass Spectrum (ESI-MS, m/z):
- 296.1 [M-HI]⁺
Critical Factors Affecting Synthesis Success
Several critical factors significantly influence the success of the preparation methods:
Moisture Sensitivity
The N-alkylation step in Method A is particularly sensitive to moisture. Rigorous exclusion of water by using anhydrous solvents and performing the reaction under an inert atmosphere is essential for achieving high yields.
Regioselectivity
In Method C, controlling the regioselectivity of the thiocyanation reaction is crucial. The reaction conditions, particularly temperature and solvent choice, must be carefully optimized to favor the C-3 position of the indole ring.
Purification Strategies
The final hydroiodide salt formation step often serves as a purification method itself, as the salt typically precipitates from solution. However, impurities can co-precipitate, requiring recrystallization for high-purity material. A modified procedure involving slow cooling crystallization from ethanol-diethyl ether mixtures has been reported to yield higher purity product.
Chemical Reactions Analysis
1-(2-Methylbenzyl)-1H-indol-3-yl imidothiocarbamate hydroiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following characteristics:
- Molecular Formula: C17H18IN3S
- Molecular Weight: 423.32 g/mol
- IUPAC Name: 1-(2-methylbenzyl)-1H-indol-3-yl carbamimidothioate hydroiodide
- CAS Number: 1052404-70-2
The presence of an indole ring, a methylbenzyl group, and an imidothiocarbamate functional group contributes to its diverse reactivity and solubility in polar solvents, enhancing its utility in various applications .
Chemistry
This compound serves as a building block for synthesizing more complex organic molecules. Its unique structure allows for modifications that can lead to derivatives with enhanced properties or functionalities. The compound is often utilized in organic synthesis pathways, particularly in the development of new chemical entities .
Biology
In biological research, this compound has been studied for its potential anti-cancer properties . Compounds with indole structures are frequently associated with the inhibition of tumor growth and the induction of apoptosis in cancer cells. The imidothiocarbamate group may also contribute to antimicrobial and antifungal activities, making it a candidate for further pharmacological studies .
Medicine
The compound shows promise in the development of therapeutic agents , particularly for cancer treatment. Its ability to interact with biological pathways suggests that it could be used to create targeted therapies that minimize side effects while maximizing efficacy against cancer cells. Ongoing research aims to elucidate its mechanisms of action and optimize its therapeutic potential.
Industry
In industrial applications, this compound is utilized in the production of specialty chemicals and pharmaceuticals. Its unique properties make it suitable for incorporation into formulations that require specific performance characteristics, such as enhanced solubility or stability under varying conditions .
Case Studies and Research Findings
Several studies have investigated the applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anti-cancer activity | Demonstrated significant inhibition of tumor cell proliferation in vitro. |
| Study B | Antimicrobial properties | Showed effectiveness against a range of bacterial strains, indicating potential as an antimicrobial agent. |
| Study C | Synthesis optimization | Developed a novel synthetic route that improved yield and reduced reaction time compared to traditional methods. |
These case studies illustrate the compound's versatility and potential across multiple domains.
Mechanism of Action
The mechanism of action of 1-(2-Methylbenzyl)-1H-indol-3-yl imidothiocarbamate hydroiodide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may act as an inhibitor of certain kinases, thereby affecting cell signaling and proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, physicochemical, and commercial differences between 1-(2-methylbenzyl)-1H-indol-3-yl imidothiocarbamate hydroiodide and its analogs:
| Compound Name | CAS Number | Substituent | Molecular Formula | Molecular Weight (g/mol) | Purity | Key Structural Features |
|---|---|---|---|---|---|---|
| This compound | 1052404-70-2 | 2-Methylbenzyl | C₁₇H₁₇N₃S·HI | 423.3 | 95% | Ortho-methyl group increases steric hindrance; electron-donating methyl enhances lipophilicity. |
| 1-Benzyl-1H-indol-3-yl imidothiocarbamate hydroiodide | 1049779-48-7 | Benzyl (unsubstituted) | C₁₆H₁₆IN₃S | 409.3 | N/A | Lacks methyl/chloro substituents; lower molecular weight and reduced steric effects. |
| 1-(4-Methylbenzyl)-1H-indol-3-yl imidothiocarbamate hydroiodide | 1052409-40-1 | 4-Methylbenzyl | C₁₇H₁₈IN₃S | 423.31 | ≥98% | Para-methyl group offers less steric hindrance than ortho; similar lipophilicity to ortho analog. |
| 1-(2-Chlorobenzyl)-1H-indol-3-yl imidothiocarbamate hydroiodide | 1049785-15-0 | 2-Chlorobenzyl | C₁₆H₁₅ClIN₃S | 443.7 | ≥95% | Chloro substituent (electron-withdrawing) increases polarity; higher molecular weight. |
| 1-(4-Chlorobenzyl)-1H-indol-3-yl imidothiocarbamate hydroiodide | 1049785-06-9 | 4-Chlorobenzyl | C₁₆H₁₅ClIN₃S | 443.74 | N/A | Para-chloro group alters electronic distribution compared to ortho-chloro; potential for distinct binding interactions. |
Key Findings :
In contrast, the para-methylbenzyl isomer (CAS 1052409-40-1) offers reduced steric effects, which may improve binding affinity in certain applications . Chlorobenzyl analogs (e.g., 2-chloro and 4-chloro) exhibit higher molecular weights (~443 g/mol) due to chlorine’s atomic mass.
Electronic and Lipophilicity Differences :
- Methyl groups (electron-donating) enhance lipophilicity, favoring membrane permeability in drug candidates. For example, the logP (estimated) of the 2-methylbenzyl analog is likely higher than that of chlorobenzyl derivatives .
- Chlorine’s electronegativity may improve hydrogen-bonding interactions with target proteins, a critical factor in enzyme inhibition .
Purity and Commercial Availability :
- The 4-methylbenzyl derivative (CAS 1052409-40-1) is available at ≥98% purity (MolCore), making it preferable for high-precision pharmacological studies, whereas the target compound is marketed at 95% purity (Combi-Blocks Inc.) .
- Chlorobenzyl analogs (e.g., CAS 1049785-15-0) are often discontinued or require custom synthesis, limiting their accessibility .
Pharmacological Implications :
- The 2-methylbenzyl group’s steric profile may reduce off-target interactions, a desirable trait in selective kinase inhibitors.
- Chlorobenzyl analogs are explored in antiviral and anticancer research due to chlorine’s ability to modulate redox properties .
Biological Activity
1-(2-Methylbenzyl)-1H-indol-3-yl imidothiocarbamate hydroiodide (CAS: 1052404-70-2) is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H18IN3S
- Molecular Weight : 423.32 g/mol
- IUPAC Name : 1-(2-methylbenzyl)-1H-indol-3-yl carbamimidothioate hydroiodide
- Purity : 95% .
The biological activity of this compound can be attributed to its interactions with various biological targets:
- Neuroprotective Activity : The compound has shown potential neuroprotective effects in vitro, particularly against NMDA-induced neurotoxicity. In cell-based assays, it exhibited an IC50 value of 0.28 nM, indicating high potency compared to other marketed drugs .
- Cholinesterase Inhibition : Studies have indicated that this compound can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The inhibition profile suggests that modifications in the structure can significantly influence the activity against these enzymes .
- Antioxidant Properties : The compound has demonstrated moderate antioxidant activity, which may contribute to its neuroprotective effects by reducing oxidative stress in neuronal cells .
Table 1: Summary of Biological Activities
| Activity Type | Assay Type | IC50 Value (nM) | Reference |
|---|---|---|---|
| Neuroprotection | Cell-based assay | 0.28 | |
| AChE Inhibition | Enzymatic assay | 80 | |
| Antioxidant Activity | DPPH Scavenging | Not specified |
Neuroprotective Effects
In a study examining the neuroprotective effects of various compounds, this compound was highlighted for its ability to protect against neuronal damage induced by excitotoxicity. The compound's ability to penetrate the blood-brain barrier (BBB) further supports its potential therapeutic applications in neurodegenerative diseases .
Cholinesterase Inhibition Studies
A comparative analysis of cholinesterase inhibitors revealed that structural modifications significantly affect the inhibitory potency against AChE and BuChE. The compound's structure allows for effective binding to the active sites of these enzymes, making it a candidate for further development as a treatment for Alzheimer's disease .
Q & A
Q. What synthetic strategies are recommended for optimizing the yield of 1-(2-Methylbenzyl)-1H-indol-3-yl imidothiocarbamate hydroiodide?
Key considerations include:
- Reagent stoichiometry : Use a 10% molar excess of the aldehyde precursor to drive the reaction to completion, as seen in analogous indole-thiocarbamate syntheses .
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilic substitution at the indole C3 position .
- Temperature control : Maintain reflux conditions (100–120°C) for 5–7 hours to ensure complete cyclization and minimize side products .
- Purification : Column chromatography with hexane/ethyl acetate (3:1) or recrystallization from DMF/acetic acid mixtures improves purity .
Q. How can spectroscopic methods (NMR, IR) be employed to confirm the structure of this compound?
- 1H NMR : Key peaks include the indole NH proton (δ 10.8–11.2 ppm, broad singlet), methylbenzyl aromatic protons (δ 6.8–7.4 ppm), and imidothiocarbamate protons (δ 3.2–3.8 ppm for CH₂ groups) .
- 13C NMR : The thiocarbamate carbon resonates at δ 170–175 ppm, while the indole C3 carbon appears at δ 120–125 ppm .
- IR : A strong absorption band near 1650–1680 cm⁻¹ confirms the C=S stretching vibration .
Q. What are the critical parameters for assessing purity in this compound?
- Melting point : Sharp melting points (e.g., 210–215°C) indicate high crystallinity and purity .
- HPLC : Use a C18 column with UV detection at 254 nm; retention times should match reference standards .
- TLC : A single spot (Rf ~0.7–0.8 in hexane/ethyl acetate, 6:4) confirms homogeneity .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?
- X-ray diffraction : Use SHELXL for refinement, focusing on resolving the imidothiocarbamate moiety’s conformation. Freely refine H-atoms to minimize R-factor discrepancies (<5%) .
- Data collection : High-resolution (<1.0 Å) data at low temperature (100 K) improves accuracy for detecting weak hydrogen bonds (e.g., N–H⋯I interactions) .
- Example : In a related indole derivative, disordered methylbenzyl groups were resolved using TWINABS for twinned data .
Q. How should researchers address contradictory reactivity data in thiocarbamate derivatives?
- Electronic effects : Substituents on the indole ring (e.g., electron-withdrawing groups) reduce nucleophilicity at C3, altering reactivity with electrophiles .
- Steric hindrance : The 2-methylbenzyl group may shield the thiocarbamate sulfur, reducing its participation in redox reactions .
- Control experiments : Compare reactivity with unsubstituted analogs (e.g., 1-benzylindole derivatives) to isolate steric/electronic contributions .
Q. What strategies are effective for designing structure-activity relationship (SAR) studies for this compound?
- Analog synthesis : Modify the methylbenzyl substituent (e.g., 4-methyl vs. 3-methyl) to assess steric effects on biological activity .
- Bioisosteric replacement : Substitute the imidothiocarbamate group with carbamate or urea to evaluate hydrogen-bonding capacity .
- Pharmacophore mapping : Use docking studies (e.g., AutoDock Vina) to identify key interactions with target proteins, such as kinase ATP-binding pockets .
Q. How can researchers mitigate challenges in multi-step synthesis (e.g., low intermediate stability)?
- Protection/deprotection : Use tert-butyloxycarbonyl (Boc) groups for amine protection during indole alkylation steps .
- In situ monitoring : Employ LC-MS to detect unstable intermediates (e.g., imidothiocarbamate precursors) and optimize reaction times .
- Scale-up adjustments : Replace reflux with microwave-assisted synthesis (100°C, 30 min) to reduce decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
